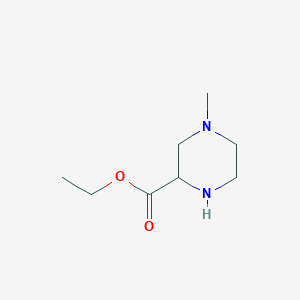

Ethyl 4-methylpiperazine-2-carboxylate

概要

説明

Ethyl 4-methylpiperazine-2-carboxylate (EMPC) is an organic compound that has been used in a variety of scientific applications. It is a colorless, water-soluble, and crystalline solid that has a melting point of 126-127°C. EMPC is a derivative of piperazine and is used in the synthesis of various compounds, such as drugs and polymers. It is also used in the synthesis of aromatic compounds, such as phenols and anilines. EMPC has been used in the synthesis of pharmaceuticals, biotechnology, and other related fields.

科学的研究の応用

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 4-methylpiperazine-2-carboxylate participates in [4+2] annulation reactions with N-tosylimines catalyzed by organic phosphine, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity. This method underscores its utility in constructing tetrahydropyridine frameworks, crucial in medicinal chemistry (Xue-Feng Zhu et al., 2003).

Optimization of Synthesis Routes

The compound is used to optimize synthetic routes, as demonstrated in the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate from (S)-1-phenylethanamine and ethyl 2-oxoacetate. This approach highlights its significance in enhancing yield and reducing production costs in chemical syntheses (Z. Can, 2012).

Creation of Novel Heterocyclic Compounds

Research into novel pyrrolo[1,2-a]pyrazine derivatives shows the application of this compound in generating new analogues of natural alkaloids. These compounds, characterized by NMR, IR, and X-ray crystallography, exhibit potential for further pharmacological exploration (Maxim Voievudskyi et al., 2016).

Development of Local Anesthetic and Antiarrhythmic Agents

A series of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates synthesized as analogues of carticaine demonstrates the compound's role in producing molecules with significant local anesthetic and antiarrhythmic activity. This underscores its application in the development of new pharmacological agents (A. M. Al-Obaid et al., 1998).

Safety and Hazards

The compound is classified under the GHS07 category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

特性

IUPAC Name |

ethyl 4-methylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUYOQHZQCEQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502506 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63285-60-9 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1338515.png)